![molecular formula C10H13ClNO4P B14423625 [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid CAS No. 82684-78-4](/img/structure/B14423625.png)
[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid: is a chemical compound that features a phosphonic acid group attached to a phenylethyl chain, which is further substituted with a chloroacetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid typically involves the reaction of 2-phenylethylamine with chloroacetyl chloride to form 2-chloroacetamido-2-phenylethylamine. This intermediate is then reacted with a phosphonic acid derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloroacetamido group, potentially converting it to an amine.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and inhibition. The phosphonic acid group is known to mimic phosphate groups, which are crucial in many biological processes.
Medicine: In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. The chloroacetamido group can be modified to enhance biological activity or reduce toxicity.
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can bind to enzymes that normally interact with phosphate groups, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
[1-(2-Bromoacetamido)-2-phenylethyl]phosphonic acid: Similar structure but with a bromine atom instead of chlorine.
[1-(2-Iodoacetamido)-2-phenylethyl]phosphonic acid: Similar structure but with an iodine atom instead of chlorine.
[1-(2-Fluoroacetamido)-2-phenylethyl]phosphonic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: The uniqueness of [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The chloroacetamido group provides a reactive site for further modifications, while the phosphonic acid group offers strong binding affinity to biological targets.
Propriétés
Numéro CAS |
82684-78-4 |
|---|---|
Formule moléculaire |
C10H13ClNO4P |
Poids moléculaire |
277.64 g/mol |
Nom IUPAC |
[1-[(2-chloroacetyl)amino]-2-phenylethyl]phosphonic acid |
InChI |
InChI=1S/C10H13ClNO4P/c11-7-9(13)12-10(17(14,15)16)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,12,13)(H2,14,15,16) |
Clé InChI |
ODVLAJPWINLMRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(NC(=O)CCl)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


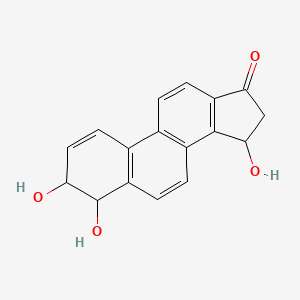
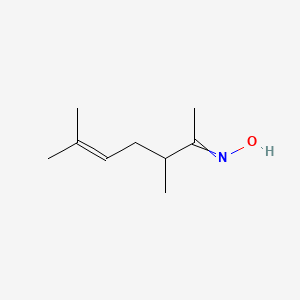
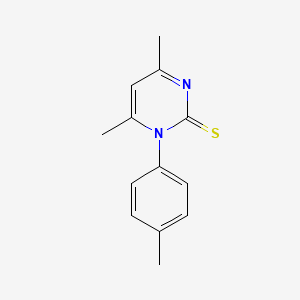

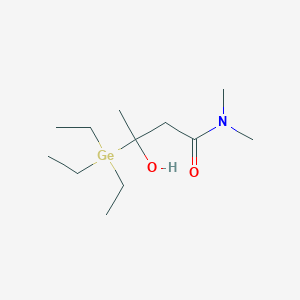
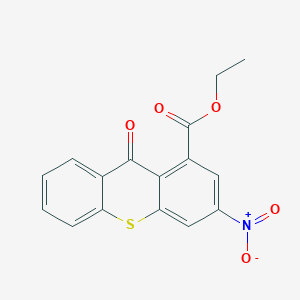

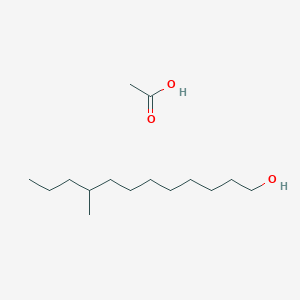
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
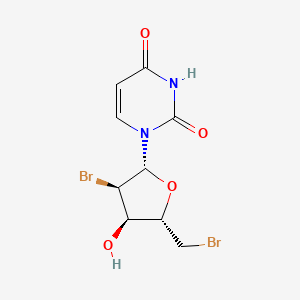

![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
